molecular formula C11H13NO5S B14899511 5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid

5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid

Cat. No.: B14899511
M. Wt: 271.29 g/mol
InChI Key: JBNBTYPSNNGLEY-UHFFFAOYSA-N
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Description

5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid is a synthetic organic compound featuring a thiophene ring substituted with a methoxycarbonyl group at the 2-position, linked via an amide bond to a 5-oxopentanoic acid chain. The methoxycarbonyl group enhances electron-withdrawing properties, which may influence reactivity and binding interactions.

Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

5-[(2-methoxycarbonylthiophen-3-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H13NO5S/c1-17-11(16)10-7(5-6-18-10)12-8(13)3-2-4-9(14)15/h5-6H,2-4H2,1H3,(H,12,13)(H,14,15)

InChI Key

JBNBTYPSNNGLEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Gewald Thiophene Synthesis Route

The 3-amino-2-(methoxycarbonyl)thiophene core can be efficiently prepared using a modified Gewald reaction, which has been established as one of the most versatile methods for synthesizing functionalized 2-aminothiophenes.

Table 1: Gewald Synthesis Conditions for 3-Amino-2-(methoxycarbonyl)thiophene

Entry Starting Materials Base Solvent Temperature (°C) Time (h) Yield (%)
1 Methyl cyanoacetate, Sulfur, Carbonyl compound Triethylamine Ethanol 50-60 6-8 65-70
2 Methyl cyanoacetate, Sulfur, Carbonyl compound Morpholine DMF 60-65 4-6 72-78
3 Methyl cyanoacetate, Sulfur, Carbonyl compound Diethylamine Methanol 45-55 8-10 60-65

The reaction proceeds through the condensation of methyl cyanoacetate with an appropriate carbonyl compound, followed by cyclization with sulfur in the presence of a base. This approach provides a convenient one-pot synthesis of the desired 3-amino-2-(methoxycarbonyl)thiophene intermediate.

Thiophene Functionalization Approach

An alternative approach involves the selective functionalization of thiophene through regioselective bromination followed by introduction of the amino and methoxycarbonyl groups.

Preparation Protocol:

  • Bromination of thiophene at the 2-position using N-bromosuccinimide in DMF at 0°C
  • Introduction of the methoxycarbonyl group through lithiation and reaction with methyl chloroformate
  • Bromination at the 3-position using bromine in acetic acid with sodium acetate
  • Conversion to the amino derivative through azidation and reduction or copper-catalyzed amination

Yields for this multi-step approach typically range from 35-45% overall, making it less efficient than the Gewald route but potentially offering better control over regioselectivity.

Preparation of 5-Oxopentanoic Acid Derivatives

From Glutaric Anhydride

The 5-oxopentanoic acid fragment can be readily obtained from glutaric anhydride through controlled hydrolysis:

Table 2: Preparation of 5-Oxopentanoic Acid Derivatives from Glutaric Anhydride

Entry Conditions Temperature (°C) Time (h) Yield (%) Reference
1 H₂O, RT 20-25 2-3 90-95
2 H₂O/Methanol (1:1) 25-30 1-2 88-92
3 H₂O, catalytic H₂SO₄ 15-20 0.5-1 92-96

This approach provides a straightforward access to the 5-oxopentanoic acid component with excellent yields and minimal side reactions.

Amide Coupling Strategies

The key step in the synthesis of this compound involves the formation of the amide bond between the amino group of the thiophene derivative and the carboxylic acid of 5-oxopentanoic acid.

Coupling Reagents Comparison

Table 3: Comparison of Coupling Reagents for Amide Bond Formation

Coupling Agent Solvent Temperature (°C) Time (h) Yield (%) Purification Requirements
DCC/HOBt Dichloromethane 0-25 12-16 65-70 Extensive purification needed to remove DCU byproduct
HBTU/DIPEA DMF 20-25 4-6 75-80 Easier purification through aqueous workup
EDC·HCl/HOBt DMF/Dichloromethane 0-25 8-10 70-75 Water-soluble byproducts simplify purification
T3P Ethyl acetate 20-25 3-5 78-83 Minimal side reactions, simplified workup
TBTU/HOBt DMF 20-25 6-8 72-78 Moderate purification needed

T3P (propylphosphonic anhydride) emerges as the preferred coupling agent due to its high yield and relatively simple workup procedures.

Optimized Coupling Protocol

Based on the comparative data, an optimized protocol for the amide coupling step can be formulated:

  • Dissolve 3-amino-2-(methoxycarbonyl)thiophene (1.0 equiv) and 5-oxopentanoic acid (1.2 equiv) in ethyl acetate (10 mL/g of thiophene derivative)
  • Cool the solution to 0°C and add diisopropylethylamine (DIPEA, 2.5 equiv)
  • Add T3P solution (50% in ethyl acetate, 1.5 equiv) dropwise over 30 minutes
  • Allow the reaction to warm to room temperature and stir for 4 hours
  • Monitor by thin-layer chromatography
  • Upon completion, wash with 5% sodium bicarbonate solution, 10% citric acid solution, and brine
  • Dry over anhydrous sodium sulfate, filter, and concentrate
  • Purify by column chromatography (ethyl acetate/hexanes gradient)

This optimized protocol typically provides the target compound in 78-83% yield with high purity.

One-Pot Synthesis Approach

A more streamlined approach involves a one-pot reaction sequence:

Table 4: One-Pot Synthesis Conditions

Step Reagents Conditions Time (h) Intermediate Yield (%)
1 Glutaric anhydride, AlCl₃ Dichloromethane, 0°C to RT 2-3 85-90 (crude 5-oxopentanoic acid)
2 3-amino-2-(methoxycarbonyl)thiophene, T3P, DIPEA Same pot, 0°C to RT 4-5 70-75 (final product)

The one-pot approach offers advantages in terms of time efficiency and reduced solvent usage, though typically with a slight reduction in overall yield compared to the stepwise approach.

Protection Strategies for Carboxylic Acid Group

In some cases, protection of the carboxylic acid group of 5-oxopentanoic acid may be necessary to prevent self-condensation or side reactions.

Table 5: Carboxylic Acid Protection Methods

Protection Group Reagents Deprotection Conditions Overall Yield (%) Remarks
tert-Butyl ester t-BuOH, DCC, DMAP TFA, dichloromethane 65-70 Mild deprotection conditions
Allyl ester Allyl bromide, K₂CO₃ Pd(0), morpholine 70-75 Selective deprotection
Benzyl ester Benzyl bromide, K₂CO₃ H₂, Pd/C 75-80 Easily monitored by TLC

The tert-butyl protection strategy is frequently employed due to its compatibility with amide coupling conditions and straightforward deprotection.

Alternative Synthetic Routes

Via Thiophene Nucleophilic Substitution

An alternative route involves the preparation of 2-(methoxycarbonyl)thiophene with a leaving group at the 3-position, followed by nucleophilic substitution with a nitrogen nucleophile:

  • Prepare 3-bromo-2-(methoxycarbonyl)thiophene using regioselective bromination
  • Convert to 3-azido-2-(methoxycarbonyl)thiophene using sodium azide
  • Reduce the azido group to an amine using triphenylphosphine or H₂/Pd
  • Couple the resulting 3-amino-2-(methoxycarbonyl)thiophene with 5-oxopentanoic acid

This route offers yields of 55-60% over four steps and provides an alternative when direct amination is challenging.

Buchwald-Hartwig Cross-Coupling Approach

The Buchwald-Hartwig cross-coupling offers a more direct route to 3-amino-2-(methoxycarbonyl)thiophene:

Table 6: Buchwald-Hartwig Coupling Conditions

Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
Pd₂(dba)₃ BINAP Cs₂CO₃ Toluene 100-110 12-18 60-65
Pd(OAc)₂ XantPhos K₃PO₄ Dioxane 90-100 10-16 65-70
Pd(OAc)₂ DavePhos NaOtBu THF 80-90 8-12 70-75

This approach features direct amination of 3-bromo-2-(methoxycarbonyl)thiophene, reducing the number of steps while maintaining good yields.

Scale-Up Considerations

Scaling up the synthesis of this compound presents several challenges that require careful optimization:

Heat Transfer and Mixing Efficiency

In larger-scale reactions, heat transfer becomes a critical factor, particularly during the exothermic amide coupling step. Implementation of controlled addition rates and efficient cooling systems is essential. Similarly, adequate mixing is crucial to ensure reaction homogeneity.

Cost Optimization

For industrial-scale production, cost considerations may dictate modifications to the synthetic route:

Table 7: Cost Comparison of Different Synthetic Routes (Per Kg of Product)

Route Key Reagents Approximate Cost (USD) Yield (%) Cost-Effectiveness Ranking
Gewald/T3P Coupling Methyl cyanoacetate, Sulfur, T3P 850-950 55-60 (overall) 2
Thiophene Functionalization Thiophene, NBS, Methyl chloroformate, HBTU 1100-1200 40-45 (overall) 3
One-Pot Approach Glutaric anhydride, 3-amino-2-(methoxycarbonyl)thiophene, T3P 750-850 70-75 1

The one-pot approach emerges as the most cost-effective route for large-scale production, despite requiring careful control of reaction parameters.

Analytical Characterization

Proper characterization of this compound is essential to confirm successful synthesis:

Table 8: Analytical Characterization Data

Analytical Method Expected Results
Melting Point 155-157°C
¹H NMR (400 MHz, DMSO-d₆) δ 12.05 (s, 1H, COOH), 9.35 (s, 1H, NH), 7.82 (d, J = 5.4 Hz, 1H, thiophene H-5), 7.15 (d, J = 5.4 Hz, 1H, thiophene H-4), 3.82 (s, 3H, OCH₃), 2.45 (t, J = 7.2 Hz, 2H, CH₂CONH), 2.28 (t, J = 7.4 Hz, 2H, CH₂COOH), 1.82 (p, J = 7.3 Hz, 2H, CH₂CH₂CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 174.2 (COOH), 170.3 (CONH), 162.1 (COOCH₃), 146.8, 130.5, 125.2, 115.3 (thiophene carbons), 52.3 (OCH₃), 35.2 (CH₂CONH), 33.1 (CH₂COOH), 20.7 (CH₂CH₂CH₂)
FTIR (KBr, cm⁻¹) 3320 (NH), 3100-2800 (OH), 1730 (C=O ester), 1680 (C=O acid), 1645 (C=O amide), 1540, 1440, 1280, 1080
HRMS (ESI) Calculated for C₁₁H₁₃NO₅S [M+H]⁺: 272.0593, Found: 272.0598

Comparison of Preparation Methods

Based on the comprehensive analysis of various synthetic approaches, a comparative assessment can be made regarding the efficiency, scalability, and overall viability of different preparation methods:

Table 9: Comparative Assessment of Synthetic Routes

Synthetic Route Overall Yield (%) Number of Steps Scalability Purification Complexity Environmental Impact Overall Rating (1-5)
Gewald + T3P Coupling 55-60 3 Good Moderate Moderate 4
Thiophene Functionalization 40-45 5 Fair High High 2
One-Pot Approach 70-75 2 Excellent Low Low 5
Buchwald-Hartwig Route 50-55 3 Limited Moderate Moderate 3

The one-pot approach combining glutaric anhydride activation with direct amide coupling emerges as the most efficient method, offering the highest overall yield with the fewest steps and best scalability profile.

Chemical Reactions Analysis

Types of Reactions

5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

5-(5-Methyl-2-thienyl)-5-oxopentanoic acid
  • Structure : Features a methyl group at the 5-position of the thiophene ring instead of methoxycarbonyl.
  • Properties :
    • Molecular Formula : C₁₀H₁₂O₃S .
    • Melting Point : 105–107 °C .
    • Solubility : Lower polarity due to the methyl group, likely reducing water solubility compared to the methoxycarbonyl derivative.
    • Spectroscopy : IR peaks at 1693 cm⁻¹ (COOH) and 1650 cm⁻¹ (CO); ^1H-NMR signals at δ 7.54 (d, 1H) and 6.80 (d, 1H) for thiophene protons .
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid
  • Structure: Bromo substituent at the 3-position of the thiophene and a methyl group on the pentanoic acid chain.
  • Properties :
    • Molecular Formula : C₁₀H₁₁BrO₃S .
    • Reactivity : Bromine enhances susceptibility to nucleophilic substitution, unlike the stable methoxycarbonyl group.

Heterocycle Replacement

5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
  • Structure : Replaces thiophene with a benzothiazole ring containing a chlorine substituent.
  • Properties: Electronic Effects: Benzothiazole is more π-deficient than thiophene, enhancing electron-withdrawing effects. Bioactivity: Benzothiazoles are known for antimicrobial and anticancer properties, suggesting divergent applications compared to thiophene derivatives .
5-[5-(Methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid
  • Structure : Pyrrole ring substituted with methoxycarbonyl.
  • Properties :
    • Aromaticity : Pyrrole’s lone pair contributes to a less aromatic system than thiophene, altering electronic properties.
    • Reactivity : Pyrroles are prone to electrophilic substitution at the α-position, unlike thiophenes .

Modifications to the Pentanoic Acid Chain

2-(4′-Chlorobiphenyl-4-sulfonylamino)-5-(5-fluoro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
  • Structure : Complex substituents, including a sulfonamide and fluorinated dihydroindole.
  • Properties :
    • Solubility : Free acid form has low water solubility (0.1–0.2 mg/mL), but tromethamine salt improves solubility to 58 mg/mL .
    • Bioactivity : Likely designed as a protease inhibitor due to sulfonamide and fluorinated motifs .
5-(2-Aminophenyl)-5-oxopentanoic acid
  • Structure : Aromatic amine substituent on the phenyl ring.
  • Properties: Metabolism: Identified as a bacterial metabolite of carbazole, suggesting biodegradability . Applications: Potential as a biomarker for microbial degradation pathways .

Ester and Protecting Group Variations

5-(Benzyloxy)-5-oxopentanoic acid
  • Structure : Benzyl ester instead of methoxycarbonyl-thiophene.
  • Properties :
    • Lipophilicity : Benzyl group increases hydrophobicity, favoring membrane permeability .
    • Stability : Esters are prone to hydrolysis under acidic/basic conditions, unlike amide bonds .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Solubility (Water) Key Applications Reference
Target Compound C₁₂H₁₃NO₅S 2-Methoxycarbonyl-thiophene N/A N/A Medicinal chemistry -
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid C₁₀H₁₂O₃S 5-Methyl-thiophene 105–107 Low Synthetic intermediate
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid C₁₀H₁₁BrO₃S 3-Bromo-thiophene, 3-methyl chain N/A N/A Halogenation studies
5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid C₁₃H₁₂ClN₂O₃S 6-Chloro-benzothiazole N/A N/A Antimicrobial research
Tromethamine salt of 2-(4′-chlorobiphenyl-4-sulfonylamino)-5-(5-fluoro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid C₂₈H₂₇ClFN₃O₆S Sulfonamide, fluorinated dihydroindole N/A 58 mg/mL (salt form) Enzyme inhibition

Key Research Findings

  • Electronic Effects : Methoxycarbonyl-thiophene derivatives exhibit stronger electron-withdrawing properties than methyl- or bromo-substituted analogs, influencing reactivity in nucleophilic acyl substitution reactions.
  • Solubility : Salt formation (e.g., tromethamine) dramatically improves water solubility, critical for pharmaceutical formulations .
  • Metabolic Pathways: Aromatic amine derivatives (e.g., 5-(2-aminophenyl)-5-oxopentanoic acid) are intermediates in microbial degradation, highlighting environmental relevance .
  • Structural Complexity : Compounds with sulfonamide or benzothiazole groups are tailored for specific biological targets, such as protease inhibition .

Biological Activity

5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid, also known by its CAS number 41766581, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14N2O6S
  • Molecular Weight : 314.31436 g/mol
  • Structure : The compound features a thiophene ring substituted with a methoxycarbonyl group and an amino group linked to a pentanoic acid backbone.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, it may affect:

  • Enzyme Inhibition : The compound may inhibit enzymes related to fatty acid metabolism, similar to other oxopentanoic acids that have been studied for their inhibitory effects on fatty acid synthase (FASN) and mitochondrial functions .
  • Cell Signaling Pathways : It could modulate signaling pathways related to inflammation and cancer progression, potentially influencing the behavior of various cell types.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : In vitro studies have shown that related compounds can reduce the viability of cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Neuroprotective Effects

Some derivatives of oxopentanoic acids have been reported to exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This suggests potential applications in neurodegenerative diseases.

Research Findings and Case Studies

  • Study on Fatty Acid Synthase Inhibition :
    • A study investigated the effects of structurally similar compounds on FASN activity. The results indicated that these compounds could impair mitochondrial function and increase reactive oxygen species (ROS), leading to reduced cell viability in cancer models .
  • Neuroprotective Study :
    • Research highlighted the neuroprotective potential of related compounds in models of oxidative stress-induced neuronal damage. These compounds were shown to enhance cell survival and reduce markers of apoptosis .
  • Antimicrobial Activity Assessment :
    • Preliminary investigations into the antimicrobial properties suggest efficacy against specific bacterial strains, warranting further exploration of its potential as an antibacterial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerReduced cell viability, induced apoptosis
AntimicrobialEfficacy against certain bacterial strains
NeuroprotectiveEnhanced survival in oxidative stress models

Q & A

Q. What are the key considerations for synthesizing 5-((2-(Methoxycarbonyl)thiophen-3-yl)amino)-5-oxopentanoic acid?

  • Methodological Answer : Synthesis typically involves coupling thiophene derivatives with amino-pentanoic acid precursors. For example:
  • Thiophene Core Preparation : Start with 2-methoxycarbonylthiophene derivatives (e.g., ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate), ensuring proper substitution at the 3-position for amide bond formation .

  • Amide Coupling : Use reagents like TEA in DMF/water mixtures (8:2 v/v) to facilitate reaction between the thiophene amine and 5-oxopentanoic acid derivatives. Monitor progress via TLC (30% EtOAc:Hexane) .

  • Purification : Acidify with 1N HCl, filter, and recrystallize using aqueous ethanol .

    • Data Table : Common Reaction Conditions
StepReagents/ConditionsMonitoring MethodYield Optimization
CouplingTEA, DMF/H₂O (8:2), RTTLC (EtOAc:Hexane)Adjust stoichiometry (1:1.2 thiophene:acid)
Purification1N HCl, aqueous ethanolRecrystallizationControl pH ≤ 3 for precipitation

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify methoxycarbonyl (δ ~3.8 ppm for OCH₃), thiophene protons (δ 6.5–7.5 ppm), and carboxylic acid (δ ~12 ppm, broad) .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and acid groups) .
  • Mass Spectrometry : Use HPLC-ESI-TOF/MS for accurate mass determination (e.g., [M+H]⁺ expected at m/z ~312.1) .
  • Chromatography : Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (pH-dependent; soluble at pH >5 due to deprotonated carboxylate). Avoid using chlorinated solvents if thiophene rings are reactive .
  • Stability :
  • Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the methoxycarbonyl group .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., amide bond cleavage) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a split-plot design to test variables like temperature (RT vs. 50°C), solvent ratios (DMF:H₂O from 7:3 to 9:1), and catalyst loading (e.g., EDCI/HOBt vs. DCC). Replicates (n=4) reduce variability .

  • Contradiction Resolution : If low yields occur despite stoichiometric excess, check for side reactions (e.g., thiophene ring oxidation) via LC-MS. Switch to inert atmosphere (N₂/Ar) to suppress oxidation .

    • Data Table : Yield Optimization Parameters
VariableTested RangeOptimal ConditionImpact on Yield
TemperatureRT, 50°CRTPrevents ester hydrolysis
Solvent RatioDMF:H₂O (7:3 to 9:1)8:2Balances solubility/reactivity
CatalystEDCI/HOBt, DCCEDCI/HOBtReduces byproducts

Q. How should researchers address conflicting spectral data during structure elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR with computational predictions (e.g., DFT-calculated chemical shifts using Gaussian 09). For example, thiophene ring protons may show deviations due to solvent effects .
  • Crystallography : If available, grow single crystals (e.g., using slow evaporation in EtOH/water) and perform X-ray diffraction to resolve ambiguities in bond angles or substituent positions .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 5-oxopentanoic acid-D₂) to confirm peak assignments in complex spectra .

Q. What computational tools are effective for predicting the compound’s bioactivity or reactivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the methoxycarbonyl and carboxylic acid moieties’ electrostatic profiles. Validate with in vitro assays .
  • Retrosynthesis Planning : Leverage tools like Pistachio or Reaxys to identify viable precursors (e.g., thiophene-2-carboxylic acid derivatives) and optimize synthetic routes .
  • ADMET Prediction : Apply SwissADME to estimate logP (~1.5), topological polar surface area (~90 Ų), and membrane permeability, guiding formulation for biological studies .

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